molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8

Digoxigenin-beta-D-glucosid [German]

Cat. No.: B13747042
CAS No.: 25817-75-8
M. Wt: 552.7 g/mol
InChI Key: CUAXLUAVLKYFFN-DIODYCJYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .

Industrial Production Methods

Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .

Scientific Research Applications

Digoxigenin-beta-D-glucosid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.

Properties

CAS No.

25817-75-8

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1

InChI Key

CUAXLUAVLKYFFN-DIODYCJYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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